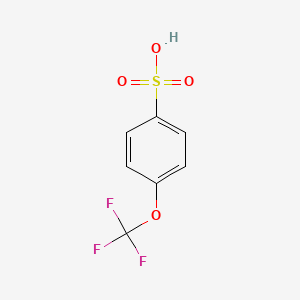![molecular formula C9H5F2N3O B13134591 6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences. The presence of the difluoromethoxy group in this compound enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the difluoromethoxy group: This step involves the reaction of the benzimidazole intermediate with a difluoromethylating agent under controlled conditions.
Formation of the carbonitrile group: This can be done by the reaction of the intermediate with a cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced benzimidazole derivatives.
Applications De Recherche Scientifique
6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as improved stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s ability to bind to biological targets, such as enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Known for its use in the synthesis of pharmaceuticals like pantoprazole.
5-Chloro-1-[(1S)-1-cyclopropyl-2-methoxyethyl]-3-[(6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-2(1H)-pyrazinone: A compound with similar structural features and biological activities.
Uniqueness
6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile is unique due to the presence of both the difluoromethoxy and carbonitrile groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H5F2N3O |
|---|---|
Poids moléculaire |
209.15 g/mol |
Nom IUPAC |
6-(difluoromethoxy)-1H-benzimidazole-2-carbonitrile |
InChI |
InChI=1S/C9H5F2N3O/c10-9(11)15-5-1-2-6-7(3-5)14-8(4-12)13-6/h1-3,9H,(H,13,14) |
Clé InChI |
UTYGERVBEKCAKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(F)F)NC(=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoicacid,2-[bis(methoxycarbonyl)amino]-5-chloro-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-,methylester](/img/structure/B13134518.png)

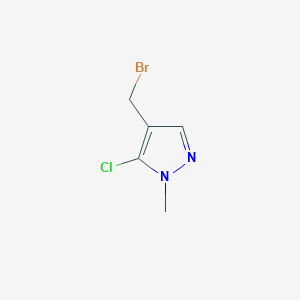
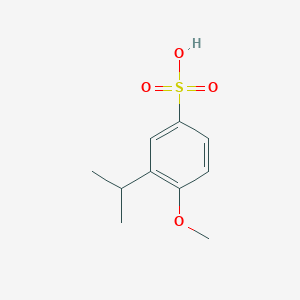
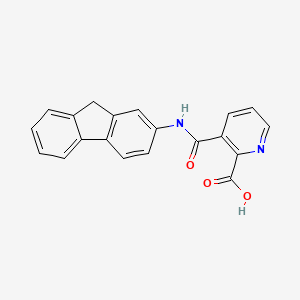
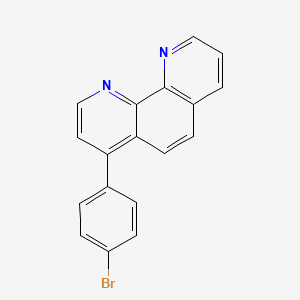

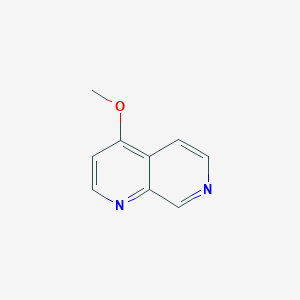
![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
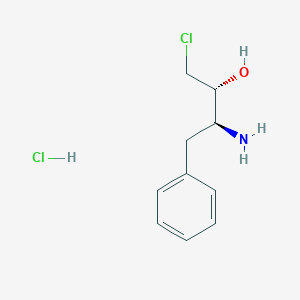
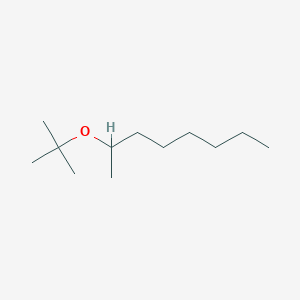
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B13134578.png)
![2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13134586.png)
